molecular formula C19H16O6 B5913696 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one

Cat. No. B5913696
M. Wt: 340.3 g/mol
InChI Key: JPSKDVSERPQKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is also known as apigenin-7,4'-dimethyl ether and is commonly found in plants such as parsley, chamomile, and celery. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
Biochemical and Physiological Effects:
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. Additionally, 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one has been found to have antiangiogenic effects, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for research studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one. One of the potential areas of research is its use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential role in the treatment of cancer, particularly in inhibiting angiogenesis. Additionally, more studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects in vivo.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one can be achieved through several methods. One of the most common methods involves the reaction of apigenin with 3,4-methylenedioxyphenol in the presence of a catalyst such as boron trifluoride etherate. This method yields a high purity of the compound and has been widely used in research studies.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo studies. This compound has also been found to have neuroprotective properties and has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-12-4-5-13-15(10-12)25-19(21)17(18(13)20)11-3-6-14-16(9-11)24-8-2-7-23-14/h3-6,9-10,20H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKDVSERPQKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCCCO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one

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